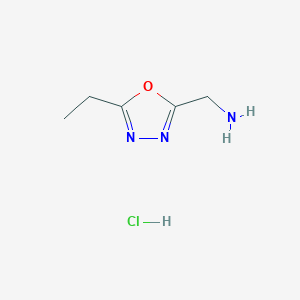

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

描述

Historical Evolution of Oxadiazole Chemistry

The foundational development of oxadiazole chemistry traces its origins to the pioneering work conducted in the late nineteenth century, when the first synthesis of oxadiazole heterocycles was achieved by Tiemann and Krüger in 1884. This landmark achievement marked the beginning of a chemical research trajectory that would eventually lead to the comprehensive understanding of oxadiazole derivatives and their diverse applications. The initial synthesis involved the creation of 1,2,4-oxadiazole heterocycles, which were originally classified as azoxime or furo[ab1]diazole compounds, representing the earliest recognized members of this heterocyclic family. Following this initial discovery, the scientific interest in oxadiazole chemistry remained relatively dormant for several decades, with only sporadic research efforts being undertaken until the early 1940s when systematic biological activity studies began to emerge.

The mid-twentieth century witnessed a significant renaissance in oxadiazole research, particularly during the 1960s when photochemical rearrangement phenomena involving these heterocycles captured the attention of the broader chemistry community. This period marked the transition from purely synthetic investigations to more comprehensive studies examining the biological and pharmacological properties of oxadiazole derivatives. The development accelerated substantially when the first commercial drug containing a 1,2,4-oxadiazole ring, known as Oxolamine, was introduced to the pharmaceutical market as a cough suppressant in the 1960s. This breakthrough demonstrated the practical therapeutic potential of oxadiazole-containing compounds and established the foundation for subsequent decades of intensive research into their medicinal applications.

The contemporary era of oxadiazole chemistry has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. According to Web of Science data, the scientific attention devoted to 1,3,4-oxadiazole applications has exhibited continuous growth since the year 2000, reflecting the expanding recognition of these compounds' versatility and importance. Modern research efforts have encompassed diverse areas including pharmaceutical industry applications, drug discovery initiatives, scintillating materials development, and dyestuff industry innovations, demonstrating the broad applicability of oxadiazole derivatives across multiple scientific disciplines.

Structural Significance of 1,3,4-Oxadiazole Derivatives

The structural architecture of 1,3,4-oxadiazole derivatives represents a fundamental aspect of their chemical behavior and biological activity, with these five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms arranged in a specific geometric configuration. Among the four possible oxadiazole isomers, namely 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, the 1,3,4-isomer has attracted the greatest scientific interest due to its exceptional stability and diverse biological activities. The unique arrangement of heteroatoms within the 1,3,4-oxadiazole ring system creates a molecular framework that exhibits remarkable versatility in terms of chemical reactivity and biological interactions, making it an invaluable pharmacophore in medicinal chemistry applications.

The electronic properties of 1,3,4-oxadiazole derivatives contribute significantly to their functional characteristics, with frontier molecular orbital arrangements revealing important insights into their chemical behavior. Analysis of highest occupied molecular orbital and lowest unoccupied molecular orbital energies demonstrates that intramolecular charge transfer phenomena occur within these compounds, influencing their reactivity patterns and biological activities. The electronic properties of these derivatives, including hardness, softness, electrophilicity, and electronegativity values, can be calculated using established quantum mechanical methods, providing quantitative measures of their chemical reactivity and stability.

The bioisosteric relationships exhibited by 1,3,4-oxadiazole derivatives have proven particularly significant in pharmaceutical applications, where these compounds serve as effective surrogates for carboxylic acids, carboxamides, and esters. This bioisosteric capacity enables medicinal chemists to modify molecular structures while maintaining or enhancing biological activity, leading to improved pharmacological profiles and reduced toxicity. The structural features of 1,3,4-oxadiazole derivatives also contribute to their applications in diverse fields beyond pharmaceuticals, including their use as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors.

Academic Relevance of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride

The academic significance of this compound extends across multiple dimensions of chemical research, encompassing structural chemistry, synthetic methodology, and potential biological applications. This heterocyclic compound, characterized by the presence of an oxadiazole ring with specific substitution patterns, represents an important model system for understanding the relationship between molecular structure and chemical properties. The compound's molecular formula of C5H10ClN3O and molecular weight of 163.61 grams per mole provide a foundation for systematic investigation of its physical and chemical characteristics. The International Chemical Identifier for this compound, expressed as InChI=1S/C5H9N3O.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H, offers precise structural specification that enables accurate identification and characterization.

The synthetic accessibility of this compound has been demonstrated through various methodological approaches, with reported synthesis involving the cyclization of hydrazides or reactions of amidines with nitriles. The synthesis typically requires precise control over temperature and reaction time parameters to ensure high yield and purity, with documented methods achieving yields as high as 87 percent after appropriate purification procedures. The compound's spectroscopic characteristics, confirmed through Nuclear Magnetic Resonance and Infrared spectroscopy, reveal characteristic peaks corresponding to aromatic protons and functional groups, providing valuable data for structural confirmation and analytical method development.

The academic relevance of this compound is further enhanced by its potential participation in various chemical transformations, including oxidation, reduction, and substitution reactions. Each category of reaction requires specific conditions and reagents, offering opportunities for systematic investigation of reaction mechanisms and optimization of synthetic protocols. Preliminary studies suggest that this compound may exhibit antimicrobial activity through disruption of cellular processes, though comprehensive biological evaluation remains an active area of research. The compound's classification as an organic nitrogen-containing compound positions it within a broader framework of heterocyclic chemistry research, contributing to the understanding of structure-activity relationships in biologically active molecules.

Research Objectives and Methodological Scope

The comprehensive investigation of this compound necessitates a multifaceted research approach that encompasses synthetic chemistry, structural characterization, and biological evaluation methodologies. The primary research objectives include the development of efficient synthetic protocols for compound preparation, comprehensive characterization of its physical and chemical properties, and systematic evaluation of its potential biological activities. The methodological scope of such investigations typically involves the application of advanced analytical techniques including Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and mass spectrometry for structural confirmation and purity assessment. Additionally, computational chemistry approaches may be employed to investigate electronic properties, molecular orbital arrangements, and potential intermolecular interactions.

The experimental design for studying this compound should incorporate systematic variation of reaction conditions to optimize synthetic yields and explore alternative preparation methods. Temperature control, reaction time optimization, and catalyst selection represent critical parameters that require careful investigation to establish reliable and reproducible synthetic protocols. The purification and isolation procedures, including recrystallization techniques and chromatographic methods, constitute essential components of the methodological framework for obtaining high-purity samples suitable for biological testing and analytical characterization.

The scope of biological evaluation encompasses preliminary screening for antimicrobial activity, investigation of potential cytotoxic properties, and assessment of selectivity profiles against different biological targets. The mechanism of action studies may involve examination of cellular disruption processes and identification of specific molecular targets that mediate biological effects. Furthermore, the research methodology should include comparative studies with related oxadiazole derivatives to establish structure-activity relationships and identify key structural features responsible for biological activity. The integration of computational modeling approaches with experimental data can provide valuable insights into molecular interactions and guide the rational design of improved derivatives with enhanced potency and selectivity profiles.

属性

IUPAC Name |

(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXCJSIMFSNTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158227-60-1 | |

| Record name | (5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of Acyl Hydrazide Precursors

The initial step involves synthesizing the acyl hydrazide intermediate, which is crucial for oxadiazole ring formation.

- Method: Reaction of ethyl-substituted carboxylic acid derivatives (e.g., ethyl esters) with hydrazine hydrate in ethanol under reflux conditions.

- Outcome: Formation of the corresponding hydrazide with an ethyl group at the 5-position of the oxadiazole ring.

This step typically proceeds with high yields and is well-documented in oxadiazole chemistry.

Cyclization to Form the 1,3,4-Oxadiazole Ring

The cyclization of the acyl hydrazide to the oxadiazole ring is achieved through dehydrative cyclization methods:

- Reagents: Common dehydrating agents include phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or concentrated sulfuric acid.

- Conditions: Heating under reflux or controlled temperature conditions in an inert solvent such as DMF or acetic acid.

- Mechanism: The hydrazide undergoes intramolecular cyclization with the adjacent carbonyl group, eliminating water and forming the heterocyclic ring.

For example, heating the acyl hydrazide with phosphorus oxychloride in a water bath leads to efficient ring closure to 1,3,4-oxadiazole derivatives.

Introduction of the Methanamine Group and Hydrochloride Salt Formation

Following ring formation, the methanamine side chain is introduced or revealed:

- Amination: The compound can be treated with ammonia or amine sources to introduce the methanamine group at the 2-position of the oxadiazole ring.

- Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving compound stability and facilitating purification.

This step is typically carried out in anhydrous solvents under controlled conditions to avoid side reactions.

Alternative Synthetic Approaches and Innovations

Recent literature reports alternative methods to improve yields and reduce reaction times:

- Microwave-assisted synthesis: Employing microwave irradiation to accelerate cyclization reactions, achieving yields of 60-80% in as little as 15 minutes.

- Use of catalysts: Incorporation of catalysts such as scandium triflate to promote ring closure under milder conditions.

- Green chemistry approaches: Utilization of solvent-free or aqueous media to minimize environmental impact.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Acyl Hydrazide Formation | Ethyl ester + Hydrazine hydrate, reflux EtOH | High (70-90%) | Standard method for hydrazide synthesis |

| Cyclization to Oxadiazole | POCl3 or P2O5, reflux in DMF or AcOH | Moderate to High (50-80%) | Dehydrative ring closure |

| Amination & Salt Formation | Ammonia or amine source + HCl | High purity salt | Stabilizes amine as hydrochloride salt |

| Microwave-assisted Cyclization | Microwave irradiation, 60% power, 15 min | 60-80% | Faster, energy-efficient |

| Catalytic Cyclization | Scandium triflate catalyst, room temp | Moderate | Mild conditions, improved selectivity |

Detailed Research Findings and Analytical Data

- Spectroscopic confirmation: The synthesized compound is typically characterized by IR, $$^{1}H$$ NMR, and elemental analysis to confirm the oxadiazole ring and amine functionality.

- Reaction monitoring: TLC and HPLC are employed to monitor reaction progress and purity.

- Yield optimization: Microwave-assisted methods have shown significant improvements in yield and reaction time compared to conventional heating.

- Purification: Recrystallization from DMF:methanol mixtures or similar solvents is common to obtain high-purity hydrochloride salts.

化学反应分析

Types of Reactions: (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride has been explored for its potential biological activities:

- Antimicrobial Activity: Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have been synthesized and tested against various bacterial strains, demonstrating efficacy against resistant strains .

- Anticancer Properties: Research indicates that oxadiazole compounds can inhibit cancer cell proliferation. A study on similar oxadiazole derivatives found that they induced apoptosis in specific cancer cell lines, suggesting potential as anticancer agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles: It can be used to synthesize more complex heterocyclic compounds through cyclization reactions. The oxadiazole ring provides a reactive site for further modifications, allowing the formation of diverse chemical entities.

- Reagents in Chemical Reactions: this compound can act as a reagent in various chemical transformations, including oxidation and reduction reactions. It can be oxidized to form corresponding oxo derivatives or reduced to generate amine forms.

Data Table: Applications Overview

Case Studies

- Antimicrobial Activity Study : A study published in MDPI investigated the antimicrobial effects of several oxadiazole derivatives, including this compound. The results indicated a significant inhibition of growth against multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another study focused on the anticancer properties of oxadiazole derivatives demonstrated that this compound could effectively induce apoptosis in specific cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic pathways .

作用机制

The mechanism by which (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Key Properties:

- Molecular Formula : C₅H₉N₃O·HCl

- Molecular Weight : 127.14 (free base: 127.14; HCl adds ~36.46 g/mol) .

- CAS Numbers :

- Synthesis : The hydrochloride salt is typically synthesized via cyclization of acylhydrazides using polyphosphoric acid (PPA) or via stepwise protocols involving HATU-mediated coupling, cyclization with triphenylphosphine/CCl₄, and deprotection with trifluoroacetic acid (TFA) .

Comparison with Similar Compounds

The structural and functional attributes of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride can be contextualized against analogous oxadiazole and thiadiazole derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Oxadiazole Derivatives

Key Comparative Insights:

Substituent Effects: Ethyl vs. Phenyl: The ethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Phenylethyl vs. Cyclopropyl: Bulky substituents like phenylethyl (CAS 1376317-13-3) improve binding affinity in drug-receptor interactions, while cyclopropyl groups (CAS 1257850-59-1) introduce ring strain, favoring reactivity in cross-coupling reactions .

Electronic Properties :

- Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur (e.g., CAS 1126637-93-1) increases electron-withdrawing effects and polarizability, impacting charge transport in electronic materials and altering metabolic stability in pharmaceuticals .

Synthetic Accessibility :

- The target compound’s synthesis via PPA condensation (87% yield ) is more scalable compared to multi-step protocols requiring HATU/DiPEA . Thiadiazole derivatives often require harsher conditions (e.g., Lawesson’s reagent) .

Pharmacological Potential: The free amine in the target compound allows facile conjugation to polymers or bioactive molecules, whereas bulkier analogs (e.g., phenylethyl) may limit functionalization but enhance target specificity .

生物活性

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a novel compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula . Its synthesis typically involves the cyclization of acyl hydrazides with carboxylic acids under dehydrative conditions, leading to the formation of the oxadiazole ring structure. This method allows for the introduction of various substituents that can modulate its biological activity .

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for growth .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies on different cancer cell lines such as MDA-MB-435 (melanoma), K-562 (leukemia), and HCT-15 (colon cancer) revealed that it induces apoptosis and inhibits cell proliferation. The compound's efficacy was evaluated through growth inhibition assays, showing a mean growth percent inhibition of up to 62% in sensitive cell lines .

The biological activity of this compound is attributed to its ability to act as a bioisosteric hydrogen bond acceptor. This property allows it to mimic carbonyl compounds, facilitating interactions with various biological targets including enzymes and receptors involved in cancer progression and microbial metabolism .

Comparative Analysis

To understand the compound's efficacy better, it is useful to compare it with other oxadiazole derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | Moderate | High |

| (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride | Low | High |

This table illustrates that while (5-Ethyl...) shows promising anticancer properties, it may have variable antimicrobial effectiveness compared to its analogs.

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : A study explored the effects of (5-Ethyl...) on breast cancer cell lines. Results indicated a dose-dependent response leading to significant apoptosis in MCF-7 cells .

- Microbial Inhibition : Another study demonstrated its efficacy against resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .

常见问题

Q. What are the standard synthetic routes for (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclization of acid hydrazides or nitriles with hydroxylamine derivatives. For example, a common method uses ethyl-substituted precursors reacted with hydrazine hydrate under reflux, followed by cyclization with dehydrating agents like phosphorus oxychloride . Temperature control (e.g., 120–160°C) and pH adjustments are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while - and -NMR confirm structural features like the oxadiazole ring and ethyl substituent. For example, -NMR peaks at δ 2.39 (ethyl-CH) and δ 4.05 (methylene-CH) are diagnostic . LC-MS validates molecular weight (e.g., m/z 144.06 [M+H]), and FTIR identifies functional groups (e.g., N-H stretch at ~3300 cm) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies show the compound degrades rapidly in acidic (pH < 3) or alkaline (pH > 9) environments, with optimal stability at pH 6–6. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, suggesting storage at 2–8°C under inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often stem from assay variability (e.g., bacterial strain specificity) or substituent effects. Meta-analyses comparing substituent positions (e.g., ethyl vs. methyl groups) and dose-response curves can clarify mechanisms. For instance, ethyl groups may enhance membrane permeability, altering IC values .

Q. How can computational modeling predict binding interactions of this compound with NAD+^++-dependent enzymes?

Molecular docking (e.g., AutoDock Vina) using crystal structures of NAD biosynthetic enzymes (e.g., NAMPT) identifies potential hydrogen bonds between the oxadiazole ring and catalytic residues. MD simulations (GROMACS) assess binding stability over time, with RMSD values <2 Å indicating robust interactions .

Q. What in vitro assays are recommended for evaluating its pharmacokinetic properties?

- Caco-2 permeability assays to predict intestinal absorption.

- Microsomal stability tests (human liver microsomes) to estimate metabolic half-life.

- Plasma protein binding via ultrafiltration (≥90% binding suggests limited free fraction). These assays align with OECD guidelines and are validated for oxadiazole analogs .

Methodological Considerations

Q. How to design a SAR study comparing ethyl-substituted vs. methyl-substituted oxadiazoles?

- Synthesize analogs with systematic substitutions (e.g., 5-ethyl, 5-methyl, 5-propyl).

- Test against a panel of biological targets (e.g., cancer cell lines, bacterial pathogens).

- Use ANOVA to statistically compare IC values, with p<0.05 indicating significance. Structural data (X-ray crystallography) can rationalize activity trends .

Q. What experimental controls are critical in assessing its reactive oxygen species (ROS) modulation?

- Include N-acetylcysteine (ROS scavenger) and HO (positive control) in cell-based assays.

- Measure ROS via fluorescence probes (e.g., DCFH-DA) with plate readers (ex/em 485/535 nm).

- Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。